1-(azetidin-2-yl)-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid
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Overview
Description
®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) typically involves the formation of the azetidine ring followed by the introduction of the dimethylmethanamine group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the azetidine ring.
N-Alkylation: Introduction of the dimethylmethanamine group through N-alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atom.
Reduction: Reduction reactions could be used to modify the azetidine ring or other functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, may be used to introduce or modify substituents on the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, azetidine derivatives are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry
In industry, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of ®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) would depend on its specific biological target. Generally, azetidine derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, a simple four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring, often compared with azetidines.
Piperidine: A six-membered nitrogen-containing ring, another common heterocycle in medicinal chemistry.
Uniqueness
®-1-(AZETIDIN-2-YL)-N,N-DIMETHYLMETHANAMINE BIS(2,2,2-TRIFLUOROACETATE) is unique due to its specific substitution pattern and the presence of the trifluoroacetate groups, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16F6N2O4 |
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Molecular Weight |
342.24 g/mol |
IUPAC Name |
1-(azetidin-2-yl)-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7) |
InChI Key |
XVUDRPYMUJZMHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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